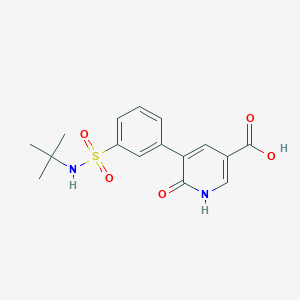
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid (5-3-t-BSHN) is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. 5-3-t-BSHN is a derivative of nicotinic acid, which is commonly used in the synthesis of various pharmaceuticals. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-3-t-BSHN has been found to have a number of interesting biochemical and physiological effects on various cell types, which could make it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects on various cell types. These characteristics make 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% a useful tool for laboratory experiments, as it can be used to study the effects of various drugs and other compounds on cells.
Mécanisme D'action
The exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in the metabolism of nicotinic acid. This inhibition of enzyme activity leads to an increase in the levels of nicotinic acid in the body, which can have a number of beneficial effects. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the metabolism of nicotinic acid, leading to an increase in the levels of nicotinic acid in the body. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-cancer properties, which could be due to its ability to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for laboratory experiments. This compound is relatively easy to synthesize, and the yield is typically around 90%. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and other compounds on cells. However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. This compound is not approved for human use, so it should only be used in laboratory experiments. Additionally, the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood, so further research is needed to fully understand how this compound works.
Orientations Futures
The potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% are still being explored. Future research could focus on further exploring the mechanism of action of this compound, as well as investigating its potential use in drug development. Additionally, further research could be done to explore the potential anti-cancer properties of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%, as well as its potential use in the treatment of various diseases. Finally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments, as well as its potential uses in other areas of scientific research.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% can be synthesized from commercially available nicotinic acid and 3-t-butylsulfamoyl chloride. In the first step, the nicotinic acid is reacted with 3-t-butylsulfamoyl chloride in an aqueous solution of sodium hydroxide, forming 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% and sodium chloride. The reaction is carried out at room temperature, and the product is isolated by precipitation. The yield of the reaction is typically around 90%.
Propriétés
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQYPORSBENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
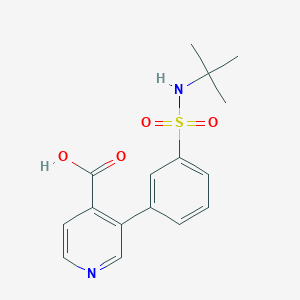
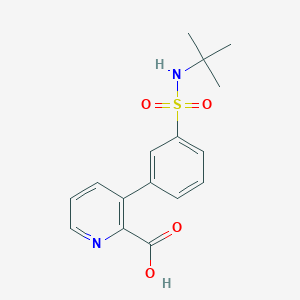
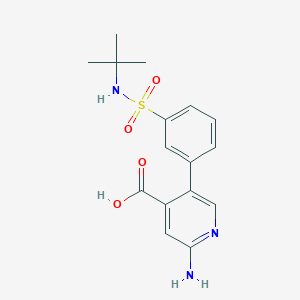

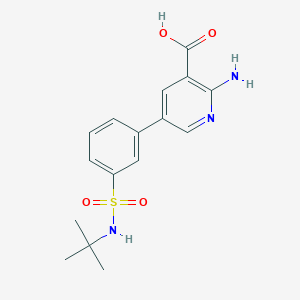
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)






